![molecular formula C11H22FNO B1485815 (1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine CAS No. 2165888-43-5](/img/structure/B1485815.png)
(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine
Overview
Description
This compound is an amine, which means it contains a nitrogen atom. It also has a cyclopentane ring, which is a ring of five carbon atoms. The “2-fluoro” indicates that a fluorine atom is attached to the second carbon of the cyclopentane ring. The “N-[3-(propan-2-yloxy)propyl]” part indicates that a propyl group (a chain of three carbon atoms) is attached to the nitrogen atom, and this propyl group is further substituted with a propan-2-yloxy group at the third carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclopentane ring, the fluorine atom, and the propan-2-yloxy group. The presence of the nitrogen atom would make this compound a base, and the fluorine atom would be expected to be very electronegative .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. The fluorine atom might also be reactive, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom might make it more polar, and the cyclopentane ring might make it less soluble in water compared to linear compounds .Scientific Research Applications
Enantioselective Synthesis
Transaminases (TAs) are used for the environmentally friendly synthesis of enantiopure disubstituted 1-phenylpropan-2-amine derivatives from prochiral ketones. This process is significant in pharmaceuticals for producing active pharmaceutical ingredients (APIs) with high enantiomeric excess .
Biocatalysis
The compound can be synthesized using immobilized whole-cell biocatalysts with ®-transaminase activity. This method is advantageous for its eco-friendliness and cost-effectiveness in producing novel disubstituted 1-phenylpropan-2-amines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(3-propan-2-yloxypropyl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FNO/c1-9(2)14-8-4-7-13-11-6-3-5-10(11)12/h9-11,13H,3-8H2,1-2H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGHJQXJOZLNG-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1CCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCN[C@@H]1CCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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